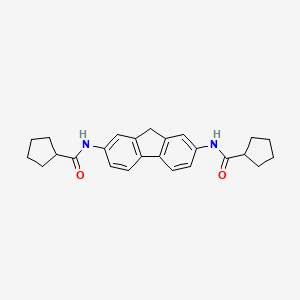
N,N'-9H-fluorene-2,7-diyldicyclopentanecarboxamide
Overview
Description
N,N’-9H-fluorene-2,7-diyldicyclopentanecarboxamide: is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, which includes a fluorene core substituted with cyclopentanecarboxamide groups at the 2 and 7 positions. Fluorene derivatives are known for their applications in organic electronics, photonics, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-9H-fluorene-2,7-diyldicyclopentanecarboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,7-dibromo-9H-fluorene.
Cyclopentanecarboxamide Formation: The dibromo compound undergoes a substitution reaction with cyclopentanecarboxamide under specific conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-9H-fluorene-2,7-diyldicyclopentanecarboxamide can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorene-based alcohols.
Scientific Research Applications
Chemistry: N,N’-9H-fluorene-2,7-diyldicyclopentanecarboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials for organic electronics and photonics.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may serve as a scaffold for the development of new pharmaceuticals with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its properties make it suitable for applications in optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of N,N’-9H-fluorene-2,7-diyldicyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): This compound is similar in structure but has different substituents, leading to distinct properties and applications.
Poly(9,9-di-n-octylfluorenyl-2,7-diyl): A polymeric derivative with applications in light-emitting devices.
Uniqueness: N,N’-9H-fluorene-2,7-diyldicyclopentanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
N-[7-(cyclopentanecarbonylamino)-9H-fluoren-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-24(16-5-1-2-6-16)26-20-9-11-22-18(14-20)13-19-15-21(10-12-23(19)22)27-25(29)17-7-3-4-8-17/h9-12,14-17H,1-8,13H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKLVKMXUJDWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)NC(=O)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


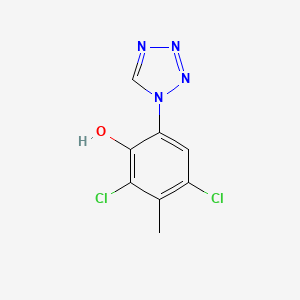
![6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide](/img/structure/B4331781.png)
![N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4331788.png)
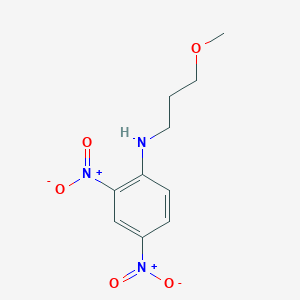
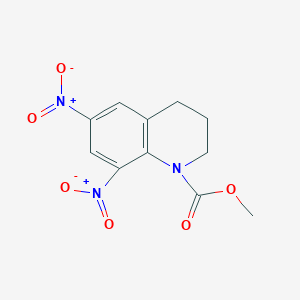
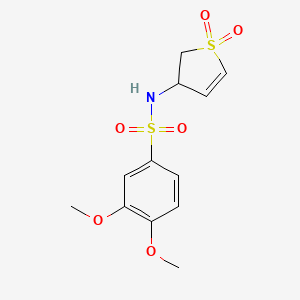
![N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide]](/img/structure/B4331811.png)
![morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone](/img/structure/B4331824.png)
![methyl 6-({4-[4-(morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B4331832.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B4331835.png)
![5-{[(2,1,3-BENZOTHIADIAZOL-5-YL)METHYL]SULFANYL}-3-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE](/img/structure/B4331841.png)
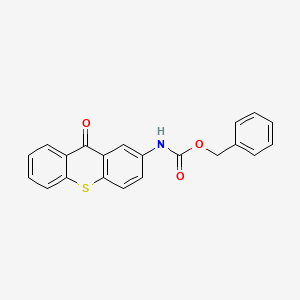
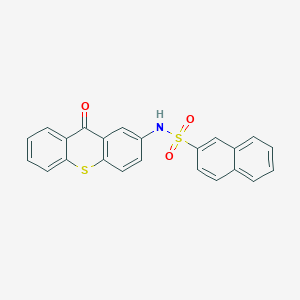
![5-(2-{[5-BENZYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B4331868.png)
